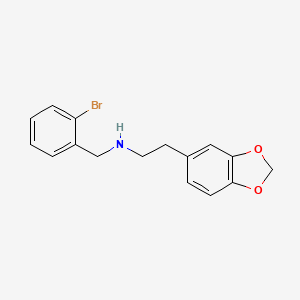
2-(1,3-benzodioxol-5-yl)-N-(2-bromobenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(2-bromobenzyl)ethanamine, commonly known as Bromo-DragonFLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. This compound is known for its potent hallucinogenic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
Bromo-DragonFLY works by binding to the serotonin 5-HT2A receptor and activating it, which leads to an increase in the release of dopamine and other neurotransmitters. This results in altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
Bromo-DragonFLY has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to produce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bromo-DragonFLY in lab experiments is its high potency, which allows researchers to study its effects at lower doses. However, its potent hallucinogenic effects can also make it difficult to control and monitor in a laboratory setting.
List of
Direcciones Futuras
1. Study the potential therapeutic applications of Bromo-DragonFLY, such as its use in the treatment of depression, anxiety, and other mental health disorders.
2. Investigate the long-term effects of Bromo-DragonFLY on the brain and its potential for neurotoxicity.
3. Study the effects of Bromo-DragonFLY in combination with other drugs, such as antidepressants and antipsychotics.
4. Investigate the potential for Bromo-DragonFLY to induce neuroplasticity and enhance cognitive function.
5. Study the effects of Bromo-DragonFLY on different populations, such as adolescents, the elderly, and individuals with pre-existing mental health conditions.
6. Investigate the potential for Bromo-DragonFLY to produce addiction and dependence.
7. Study the pharmacokinetics and pharmacodynamics of Bromo-DragonFLY to better understand its mechanism of action and potential therapeutic applications.
8. Investigate the potential for Bromo-DragonFLY to produce adverse effects, such as seizures and cardiovascular complications.
Métodos De Síntesis
Bromo-DragonFLY can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 2-bromobenzylamine in the presence of a reducing agent. The resulting product is then treated with ethylamine to form the final compound.
Aplicaciones Científicas De Investigación
Bromo-DragonFLY has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-bromophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-4-2-1-3-13(14)10-18-8-7-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFNQUHIVIHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)
![2,2-dimethyl-N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5137030.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)

![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)

